Dipotassium silicate

Description

Properties

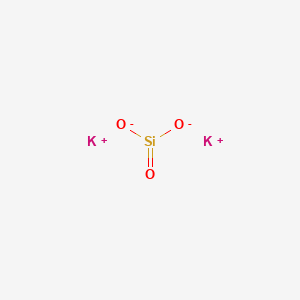

IUPAC Name |

dipotassium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.O3Si/c;;1-4(2)3/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHHDJVEYQHLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893092 | |

| Record name | Dipotassium metasilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.280 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silicic acid (H2SiO3), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10006-28-7 | |

| Record name | Silicic acid (H2SiO3), potassium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010006287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium metasilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Dipotassium Silicate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium silicate (K₂SiO₃), a member of the alkali metal silicate family, is a compound of significant interest across various scientific and industrial domains. Its utility is deeply rooted in its molecular structure and bonding characteristics. This technical guide provides a comprehensive examination of the molecular architecture of crystalline this compound, detailing its bonding arrangement, and the experimental protocols utilized for its structural determination. Quantitative structural data are presented in a clear, tabular format to facilitate comparative analysis. Furthermore, this document employs Graphviz visualizations to illustrate the fundamental bonding pathways within the this compound crystal lattice, offering a deeper understanding for researchers and professionals in materials science and chemical development.

Molecular Structure of this compound

The crystal structure of this compound (also known as potassium metasilicate) has been determined through single-crystal X-ray diffraction studies. The seminal work in this area was conducted by Werthmann and Hoppe in 1981. Their research revealed that K₂SiO₃ crystallizes in the monoclinic system, belonging to the space group P2₁/c.

The fundamental building block of the silicate structure is the silicon-oxygen tetrahedron, [SiO₄]⁴⁻. In the crystalline form of this compound, these tetrahedra link together to form cyclic structures. Specifically, it is the first alkali metal silicate to exhibit a cyclotrisilicate structure, where three [SiO₄] tetrahedra share corners to form a [Si₃O₉]⁶⁻ ring.

The potassium ions (K⁺) are located in the interstitial spaces within the crystal lattice, where they are ionically bonded to the oxygen atoms of the silicate rings. This arrangement of cyclic silicate anions and potassium cations results in a stable, three-dimensional crystalline solid.

Bonding Characteristics

The bonding within this compound is a combination of covalent and ionic interactions:

-

Covalent Si-O Bonds: Within the [Si₃O₉]⁶⁻ rings, the bonds between silicon and oxygen atoms are predominantly covalent. Each silicon atom is tetrahedrally coordinated to four oxygen atoms. There are two types of oxygen atoms in this structure:

-

Bridging Oxygens (O_b): These oxygen atoms are shared between two silicon atoms, forming the Si-O-Si linkages that create the ring structure.

-

Non-Bridging Oxygens (O_nb): These oxygen atoms are bonded to only one silicon atom and carry a formal negative charge.

-

-

Ionic K-O Bonds: The potassium ions are electrostatically attracted to the negatively charged non-bridging oxygen atoms of the silicate rings. This ionic bonding holds the crystal lattice together.

Quantitative Structural Data

The precise determination of the this compound crystal structure allows for the quantification of its key geometric parameters. The following table summarizes the crystallographic data and key interatomic distances and angles.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Lattice Parameters | a = 13.269 Å, b = 6.330 Å, c = 15.952 Å | [1] |

| α = 90°, β = 117.38°, γ = 90° | [2] | |

| Si-O Bond Length (Bridging) | Data not explicitly available in search results | |

| Si-O Bond Length (Non-Bridging) | Data not explicitly available in search results | |

| O-Si-O Bond Angle | Data not explicitly available in search results | |

| K-O Bond Length | Data not explicitly available in search results |

Note: While the crystallographic cell parameters are available, the detailed bond lengths and angles were not explicitly found in the aggregated search results. This data would be contained within the full crystallographic information file (CIF) from the original study.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound is achieved through single-crystal X-ray diffraction. The following is a generalized, detailed methodology representative of the techniques used for such inorganic crystal structure determinations, based on the foundational work in the field.

Synthesis of Single Crystals

-

Reactant Preparation: High-purity potassium oxide (K₂O) and silicon dioxide (SiO₂) are used as starting materials.

-

Stoichiometric Mixing: The reactants are intimately mixed in a stoichiometric ratio corresponding to K₂SiO₃.

-

High-Temperature Reaction: The mixture is placed in a sealed, inert crucible (e.g., nickel) to prevent reaction with the atmosphere at high temperatures.

-

Controlled Heating and Cooling: The crucible is heated to a high temperature (e.g., 870°C) and held for an extended period (e.g., 11 days) to ensure complete reaction and to promote the growth of single crystals. A slow cooling process is then initiated to allow for the formation of well-ordered crystals suitable for diffraction studies.

Data Collection

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed on a four-circle X-ray diffractometer.

-

X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.

-

Data Acquisition: The crystal is rotated through a series of angles, and the diffraction pattern of X-rays is collected on a detector. The intensities and positions of the diffracted beams are recorded.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as polarization and absorption.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal displacement parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.

Visualizations

Conceptual Bonding Diagram of this compound

Caption: Conceptual diagram of covalent and ionic bonding in this compound.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

"CAS number and chemical formula for dipotassium silicate"

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dipotassium silicate, a versatile inorganic compound with a growing range of applications across various scientific and industrial fields. This document details its fundamental chemical and physical properties, synthesis methodologies, and key applications, with a particular focus on its role in materials science.

Core Chemical Identity

This compound, also known as potassium waterglass, is a water-soluble alkali metal silicate. Its fundamental properties are crucial for understanding its reactivity and suitability for various applications.

CAS Number: 10006-28-7

Chemical Formula: K₂SiO₃

The molecular structure of this compound is characterized by a network of silicate (SiO₄) tetrahedra with potassium ions (K⁺) providing charge balance. The ratio of silicon dioxide (SiO₂) to potassium oxide (K₂O) is a critical parameter that dictates the properties of the silicate solution.

Physicochemical Properties

The physical and chemical characteristics of this compound solutions are highly dependent on the SiO₂:K₂O ratio, concentration, and temperature. These properties are summarized in the table below.

| Property | Value |

| Appearance | Colorless, amorphous solid or viscous, clear to hazy white aqueous solution.[1] |

| Molar Mass | 154.28 g/mol |

| pH | 11.0 - 13.0 (for aqueous solutions)[2][3] |

| Density | 1.24 - 1.53 g/cm³ (for aqueous solutions, increases with concentration)[2][4] |

| Viscosity | Highly variable; increases with concentration and SiO₂:K₂O ratio, and decreases with temperature.[5][6][7] For example, a solution with a 2.5 weight ratio (SiO₂:K₂O) and 29.1% solids has a viscosity of approximately 40 cP at 20°C. |

| Solubility | Soluble in hot water; dissolution can be slow at room temperature. Insoluble in ethanol.[2] |

| Thermal Stability | Decomposes at temperatures above 1500°C.[2] |

Synthesis of this compound

This compound can be synthesized through several methods, with the hydrothermal process being a common and controllable approach.

Experimental Protocol: Hydrothermal Synthesis

This protocol describes a laboratory-scale hydrothermal synthesis of a this compound solution.

Materials:

-

Quartz sand (high-purity SiO₂)

-

Potassium hydroxide (KOH) pellets

-

Deionized water

-

Pressure reactor (autoclave) with temperature and pressure controls

Procedure:

-

Prepare an aqueous solution of potassium hydroxide. The concentration will determine the final SiO₂:K₂O ratio. For a molar ratio of approximately 2.0, a 25-30% (w/w) KOH solution can be used.

-

Introduce a stoichiometric amount of quartz sand into the KOH solution in the pressure reactor.

-

Seal the reactor and heat to a temperature in the range of 150-300°C. The pressure within the reactor will correspond to the saturated steam pressure at the chosen temperature.

-

Maintain the reaction under constant stirring for a period of 1 to 4 hours.

-

After the reaction is complete, cool the reactor to room temperature.

-

The resulting product is an aqueous solution of this compound. The solution can be filtered to remove any unreacted silica.

-

For solutions with a higher SiO₂:K₂O ratio (e.g., >2.75), a two-step process can be employed where the initially formed potassium silicate solution is further reacted with calcined quartz (cristobalite) under similar hydrothermal conditions.

Key Application: Geopolymer Synthesis

This compound is a crucial component in the synthesis of geopolymers, which are inorganic aluminosilicate polymers with potential applications in sustainable construction and advanced materials. It acts as an alkaline activator, facilitating the dissolution of aluminosilicate precursors and subsequent polycondensation.

Experimental Protocol: Fly Ash-Based Geopolymer Synthesis

This protocol outlines the preparation of a geopolymer mortar using fly ash as the aluminosilicate source and this compound as the activator.

Materials:

-

Fly ash (Class F)

-

This compound solution (e.g., SiO₂:K₂O weight ratio of 2.5)

-

Potassium hydroxide (KOH) solution (e.g., 10 M)

-

Fine sand

-

Distilled water

Procedure:

-

Prepare the alkaline activator solution by mixing the this compound solution and the potassium hydroxide solution. Allow the solution to cool to room temperature before use.

-

In a mixer, combine the fly ash and fine sand in a desired ratio (e.g., 1:2 by weight).

-

Slowly add the alkaline activator solution to the dry components and mix for 5-10 minutes until a homogeneous paste is formed.

-

Cast the geopolymer paste into molds of the desired shape and size.

-

Vibrate the molds to remove any entrapped air bubbles.

-

Cure the samples at an elevated temperature (e.g., 60-80°C) for 24 hours.

-

After heat curing, allow the samples to cure at ambient temperature for a further 7 to 28 days before mechanical testing.

Logical Relationships and Workflows

The synthesis of geopolymers using this compound involves a series of interconnected steps, from the preparation of the activator to the final cured product. This workflow can be visualized as follows:

The mechanism of geopolymerization initiated by this compound involves the dissolution of aluminosilicate precursors, followed by the formation of a gel and subsequent polycondensation into a rigid network.

Relevance to Drug Development

While this compound itself is not a common active pharmaceutical ingredient or a widely documented excipient, the broader class of silicates and silica-based materials plays a significant role in pharmaceutical and biomedical applications.[8][9]

-

Drug Delivery: Mesoporous silica nanoparticles, which can be synthesized from silicate precursors, are extensively researched as drug delivery vehicles.[10] Their high surface area and tunable pore size allow for the loading and controlled release of therapeutic agents.[11] While not specifically this compound, the fundamental chemistry of silicates is central to these technologies.

-

Pharmaceutical Formulations: Amorphous silica is used as an excipient in solid dosage forms to improve powder flow, act as a glidant, and enhance tablet hardness.[12] It can also be used to adsorb liquid drugs, transforming them into solid formulations.

-

Biomaterials: Certain silicate-based materials exhibit biocompatibility and bioactivity, making them suitable for applications in bone tissue engineering and as components of bioactive glasses.

It is important to note that the direct application of this compound in drug development is not well-established in the scientific literature. However, for researchers in this field, an understanding of silicate chemistry is valuable for the development of silica-based drug delivery systems and advanced formulations. The use of potassium silicate has been explored in the context of slow-release fertilizers, which could have conceptual parallels to controlled-release drug delivery.[13][14]

Safety and Handling

This compound solutions are alkaline and can cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this material. Spills should be neutralized with a weak acid and diluted with water.

This document is intended for informational purposes for a scientific audience and should not be considered a substitute for detailed safety data sheets or specific experimental validation.

References

- 1. kernred.co.kern.ca.us [kernred.co.kern.ca.us]

- 2. nanotrun.com [nanotrun.com]

- 3. ::: Wellcome to YOUNG IL::: [youngilchem.co.kr]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. engnet.co.za [engnet.co.za]

- 7. researchgate.net [researchgate.net]

- 8. Multifunctional Role of Silica in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benefits of Silica Based Carriers In Drug Delivery Applications [pharmaceuticalonline.com]

- 12. Multi-functional Silicas in Pharmaceutical & Nutraceutical Applications [grace.com]

- 13. The inhibitory effects of potassium chloride versus potassium silicate application on (137)Cs uptake by rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Dipotassium Silicate in Plant Defense

Abstract

Dipotassium silicate (K₂SiO₃) has emerged as a significant agent in enhancing plant resilience against a multitude of biotic and abiotic stresses. Its mechanism of action is multifaceted, providing both potassium (K⁺) and silicon (Si) to the plant, which synergistically bolster defense capabilities. The core of its efficacy lies in a dual-action mechanism: the formation of a physical, mechanical barrier through silicon deposition and the induction of complex biochemical and molecular defense responses. As an elicitor, silicon primes the plant, activating key defense-related signaling pathways involving salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). This leads to the upregulation of defense enzymes and the accumulation of antimicrobial compounds. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes, intended for researchers and professionals in plant science and crop protection.

Core Mechanisms of Action

The protective effects of this compound are primarily attributed to the roles of silicon, complemented by the essential functions of potassium. Plants absorb silicon in the form of monosilicic acid (H₄SiO₄), which then contributes to defense through two distinct but interconnected pathways.[1][2]

The Physical Barrier: Cell Wall Fortification

Upon absorption, silicic acid is transported throughout the plant and polymerizes into amorphous silica (SiO₂). This silica is strategically deposited in various tissues, significantly reinforcing the plant's physical structure.

-

Cuticle-Silicon Double Layer: A primary defense is the accumulation of silica beneath the cuticle, forming a robust cuticle-Si double layer.[3] This layer physically impedes the penetration of fungal hyphae and the mouthparts of piercing-sucking insects, making the plant cell less susceptible to enzymatic degradation by pathogens.[3][4][5]

-

Cell Wall Strengthening: Silicon integrates with cell wall components like hemicellulose and lignin, increasing the mechanical strength and rigidity of cell walls.[3][5][6] This fortification not only hinders pathogen invasion but also enhances the plant's structural integrity, reducing lodging in cereal crops.[2][4]

-

Phytolith Formation: In many plant species, particularly grasses, silicon is deposited as microscopic biogenic opals known as phytoliths within cells.[4][7] The abrasive nature of these silicified tissues can wear down the mandibles of herbivorous insects, deterring feeding and reducing overall damage.[4]

Biochemical and Molecular Induction

Beyond its structural role, silicon acts as a bioactive modulator, triggering a cascade of defense responses, a phenomenon often referred to as induced systemic resistance (ISR) or silicon-induced resistance.[3][8][9]

-

Priming of Defense Responses: Silicon primes the plant for a faster and more robust defense activation upon pathogen attack.[3] This "primed" state allows for quicker deployment of defense mechanisms, often leading to a more effective containment of the pathogen before significant damage occurs.[10]

-

Activation of Defense Signaling Pathways: Silicon interacts with and modulates the complex network of phytohormone signaling pathways that govern plant immunity.[3][7] It can influence the salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) pathways, which are central to defense against biotrophic and necrotrophic pathogens, as well as insect pests.[9][11] For example, silicon treatment has been shown to increase the expression of genes involved in the SA pathway in some plant-pathogen interactions.[3]

-

Upregulation of Defense-Related Molecules: The activation of signaling pathways leads to the synthesis and accumulation of various defense-related enzymes and antimicrobial compounds.[5][11] Key molecules include:

-

Defense Enzymes: Increased activity of Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), Polyphenoloxidase (PPO), chitinases, and β-1,3-glucanases has been widely reported.[3][9][12] PAL is a key enzyme in the phenylpropanoid pathway, which produces antimicrobial compounds, while POD is involved in cell wall lignification.[13]

-

Antimicrobial Compounds: Enhanced production of phenolics, flavonoids, and phytoalexins creates a toxic environment for invading pathogens.[3][5][14]

-

References

- 1. biospub.com [biospub.com]

- 2. noblealchem.com [noblealchem.com]

- 3. Role of Silicon on Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. herbals.co.nz [herbals.co.nz]

- 6. Plant silicon-cell wall complexes: Identification, model of covalent bond formation and biofunction [agris.fao.org]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Role of Silicon on Plant–Pathogen Interactions [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Elicitor-Induced Defense Responses in Solanum lycopersicum against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Foliar-applied silicate potassium modulates growth, phytochemical, and physiological traits in Cichorium intybus L. under salinity stress - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dipotassium Silicate in Enhancing Abiotic Stress Tolerance in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abiotic stresses, including drought, salinity, heavy metal toxicity, and extreme temperatures, pose significant threats to global agricultural productivity and food security. Emerging research highlights the pivotal role of silicon (Si), supplied in the form of soluble silicates like dipotassium silicate (K₂SiO₃), in bolstering plant resilience to these environmental challenges. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to the application of this compound for mitigating abiotic stress in plants. It is intended to serve as a resource for researchers and professionals in plant science and drug development, offering detailed protocols and insights into the signaling pathways involved.

Introduction to this compound and Abiotic Stress

This compound is a readily available source of both potassium (K) and silicon (Si), two elements that play crucial roles in plant physiology. While potassium is an essential macronutrient, silicon, although not universally classified as essential, is considered a "quasi-essential" or beneficial element for many plant species. Its accumulation in plant tissues, primarily as amorphous silica (SiO₂·nH₂O), imparts both structural rigidity and physiological resilience.

Abiotic stresses trigger a cascade of detrimental responses in plants, including osmotic stress, ion toxicity, oxidative damage from reactive oxygen species (ROS), and disruption of metabolic processes. This compound application has been shown to counteract these effects through a multi-pronged approach, enhancing the plant's innate defense mechanisms.

Mechanisms of this compound-Mediated Abiotic Stress Tolerance

The beneficial effects of this compound in alleviating abiotic stress are attributed to a combination of physical and biochemical mechanisms:

-

Structural Reinforcement: Silicon is deposited in the cell walls, forming a silica-cuticle double layer in the epidermis of leaves and stems. This physical barrier reduces water loss through transpiration, strengthens plant tissues against lodging, and can limit the uptake of toxic ions.

-

Regulation of Nutrient and Water Uptake: this compound application can modulate the expression of aquaporins and ion transporters, leading to improved water uptake and maintenance of ion homeostasis, particularly a favorable K⁺/Na⁺ ratio under salinity stress.

-

Antioxidant System Enhancement: Silicon has been shown to enhance the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). These enzymes play a critical role in detoxifying ROS generated under stress conditions, thereby protecting cellular components from oxidative damage.

-

Osmolyte Accumulation: Treatment with this compound can lead to the accumulation of osmolytes like proline and soluble sugars, which help in maintaining cell turgor and protecting cellular structures from dehydration under osmotic stress.

-

Modulation of Phytohormone Signaling: Silicon interacts with key phytohormonal signaling pathways, including those of abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA), which are central to the plant's response to abiotic stresses.

-

Gene Expression Regulation: At the molecular level, silicon can influence the expression of various stress-responsive genes, including those encoding transcription factors (e.g., WRKY, NAC), heat shock proteins, and other protective proteins.

Quantitative Effects of this compound on Abiotic Stress Markers

The application of this compound has been demonstrated to yield significant quantitative improvements in various physiological and biochemical markers of abiotic stress tolerance across a range of plant species. The following tables summarize key findings from the scientific literature.

Drought Stress

| Plant Species | This compound Concentration | Observed Effects | Reference |

| Canola (Brassica napus L.) | 4 g L⁻¹ (foliar spray) | Increased seed yield to 5620 Kg/ha and total chlorophyll content to 1.71 mg/g FW under full irrigation. Mitigated yield loss under drought stress. | [1] |

| Peanut (Arachis hypogaea) | 1500 mg L⁻¹ (foliar spray) | Increased straw yield (2230.47-2453.51 kg/fed ) and biological yield (5196.44-5063.55 kg/fed ) under drought conditions. | [2] |

| Cotton (Gossypium hirsutum) | 400 mg L⁻¹ (foliar spray) | Significantly improved photosynthetic efficiency, shoot and root biomass, and leaf area under 50% field capacity. Reduced H₂O₂ and MDA levels. | [3] |

| Wheat (Triticum aestivum) | Not specified | Enhanced osmolyte content, improved antioxidant enzyme efficiency, and altered photosynthetic activity and gas exchange. | [4] |

Salinity Stress

| Plant Species | This compound Concentration | Observed Effects | Reference |

| Chicory (Cichorium intybus L.) | 2 and 3 mM (foliar spray) | Increased root and shoot dry weight under salinity stress (up to 240 mM NaCl). Improved K⁺/Na⁺ ratio and reduced malondialdehyde (MDA) content. | [5] |

| Marigold (Tagetes erecta L.) | 100 and 150 ppm | Increased shoot and root dry weight at moderate salinity levels (4 and 8 dS m⁻¹). Reduced leaf sodium concentration at high salinity (12 dS m⁻¹). | [6] |

| Faba Bean (Vicia faba L.) | Not specified | In combination with PGPR, restored K⁺/Na⁺ ion homeostasis and reduced the activity of enzymatic antioxidants under saline water irrigation. | [7] |

| Sugar Beet (Beta vulgaris) | 2,000 mg L⁻¹ (foliar spray) | Increased root and sugar yield and improved juice quality under saline soil conditions. | [5] |

Heavy Metal Stress

| Plant Species | This compound Concentration | Observed Effects | Reference |

| Barley (Hordeum vulgare) | Not specified | Alleviated zinc-induced stress by enhancing antioxidant content and upregulating gene expression related to ROS suppression. | [8] |

| General | Not specified | Reduces heavy metal uptake and translocation, forms complexes with heavy metals, and stimulates antioxidant enzyme activity. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of investigating the role of this compound in abiotic stress tolerance.

Application of this compound

5.1.1 Foliar Spray Application

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 M K₂SiO₃). The specific concentration will depend on the commercial product's purity.

-

Preparation of Working Solutions: Dilute the stock solution with deionized water to achieve the desired final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% or specific molar concentrations like 2 mM, 3 mM).[5][10] It is crucial to adjust the pH of the final solution to a range suitable for foliar application (typically 5.5-6.5) using a suitable acid, as this compound solutions are alkaline (pH > 11).[9]

-

Application: Spray the working solutions onto the plant foliage until runoff, ensuring uniform coverage of both adaxial and abaxial leaf surfaces. A surfactant (e.g., Tween 20 at 0.05% v/v) can be added to the solution to improve adhesion.

-

Timing and Frequency: Applications are typically performed at specific growth stages or at regular intervals (e.g., every 7-10 or 15 days) before and/or during the stress period.[10][11]

5.1.2 Soil Drench Application

-

Preparation of Working Solutions: Prepare the desired concentrations of this compound in water.

-

Application: Apply a specific volume of the solution to the soil around the base of each plant, ensuring the root zone is adequately saturated. The volume will depend on the pot size or field conditions.

-

Timing and Frequency: Soil drenches are typically applied prior to stress induction and may be repeated at intervals throughout the experiment.

5.1.3 Hydroponic Application

-

Preparation of Nutrient Solution: Prepare a complete nutrient solution (e.g., Hoagland's solution).

-

Addition of this compound: Add the calculated amount of this compound stock solution to the nutrient solution to achieve the final desired Si concentration (e.g., 0.1 to 0.7 g per gallon).[12]

-

pH Adjustment and Stability: It is critical to add the silicate to the water before other nutrients and to adjust the pH of the final nutrient solution to prevent the precipitation of silica.[13] The pH should be maintained in a range that ensures both silica and other nutrients remain soluble (typically 5.5-6.5). The stability of the solution should be monitored, and the solution should be replaced regularly (e.g., every 72 hours for lower concentrations).[12]

Measurement of Antioxidant Enzyme Activity

5.2.1 Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

Enzyme Extraction: Homogenize 0.5 g of plant tissue in a pre-chilled mortar and pestle with liquid nitrogen. Suspend the powder in 1.5 ml of ice-cold 0.05 M, pH 7.8 phosphate buffer.[14] Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C.[15] The supernatant is the crude enzyme extract.

-

Assay Mixture: Prepare a reaction mixture containing 0.05 M, pH 7.8 phosphate buffer, 13 mM methionine, 75 µM NBT, 10 µM EDTA-Na₂, and 2 µM riboflavin.[14]

-

Reaction: In test tubes, combine varying amounts of the enzyme extract (e.g., 50, 100, 150 µL) with the reaction mixture to a final volume of 3 ml. A control tube should contain the reaction mixture without the enzyme extract.

-

Incubation: Place the tubes under a fluorescent lamp (e.g., 4000 Lx) for 20 minutes.[14] A blank tube (control without enzyme) should be kept in the dark.

-

Measurement: Measure the absorbance of the solutions at 560 nm using a spectrophotometer.

-

Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

5.2.2 Catalase (CAT) Activity Assay

This protocol is based on the decomposition of H₂O₂ by catalase, with the remaining H₂O₂ being quantified.

-

Enzyme Extraction: Prepare the enzyme extract as described for the SOD assay.

-

Reaction Mixture: In a conical flask, mix 5 ml of distilled water, 1 ml of 0.2 volume H₂O₂, and 1 ml of the enzyme extract.[16]

-

Incubation: Incubate the mixture at 28 ± 1°C for 15 minutes.[16]

-

Stopping the Reaction: Stop the enzymatic reaction by adding 5 ml of 10% H₂SO₄.[16]

-

Titration: Titrate the residual H₂O₂ against a standardized 0.05 N KMnO₄ solution until a faint pink color persists for at least 10 seconds.[16]

-

Control: A control is run without the enzyme extract (6 ml distilled water and 1 ml H₂O₂).

-

Calculation: The difference in the titration volume between the control and the sample is used to calculate the amount of H₂O₂ decomposed by the enzyme. Catalase activity is typically expressed as µmol of H₂O₂ consumed per minute per mg of protein.

Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This protocol measures MDA, a product of lipid peroxidation, using the thiobarbituric acid (TBA) test.

-

Extraction: Homogenize a known fresh weight of plant tissue in 20% trichloroacetic acid (TCA).[17]

-

Reaction: To the homogenate, add 0.5% thiobarbituric acid.

-

Incubation: Incubate the mixture in a water bath at 95°C for 30 minutes.[17]

-

Cooling and Centrifugation: Immediately cool the mixture in an ice bath and then centrifuge at 10,000 x g for 30 minutes.[17]

-

Measurement: Measure the absorbance of the supernatant at 532 nm. Subtract the non-specific absorbance at 600 nm.

-

Calculation: The concentration of MDA is calculated using its extinction coefficient and expressed as µmol g⁻¹ fresh weight.

Determination of Silicon Content in Plant Tissue

This protocol utilizes Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for accurate silicon quantification.

-

Sample Preparation: Dry the plant tissue samples in an oven and grind them into a fine powder.

-

Digestion:

-

Microwave Digestion (recommended): Place a known weight of the dried plant tissue in a microwave digestion vessel. Add a mixture of nitric acid (HNO₃) and hydrofluoric acid (HF).[18] Heat the samples in a microwave digestion system according to a pre-programmed temperature ramp. This method ensures complete digestion of the silica.

-

Alkaline Digestion: Alternatively, digest the plant tissue in a sodium hydroxide (NaOH) solution at high temperature (e.g., 95°C for 4 hours).[19]

-

-

Dilution: After digestion and cooling, dilute the digestate to a known volume with deionized water.

-

ICP-OES Analysis: Analyze the diluted samples using an ICP-OES instrument. The instrument should be calibrated with a series of silicon standards. The silicon concentration is determined by measuring the emission intensity at a specific wavelength for silicon (e.g., 251.611 nm).[20]

Signaling Pathways and Molecular Responses

The application of this compound under abiotic stress conditions triggers a complex network of signaling pathways that ultimately lead to enhanced tolerance.

Overview of Silicon-Mediated Signaling

Upon perception of an abiotic stress, silicon appears to prime the plant's defense response. This involves the modulation of phytohormone levels, particularly an increase in ABA, which is a key regulator of stomatal closure and stress-responsive gene expression. Silicon also influences SA and JA signaling, which are traditionally associated with biotic stress but also play roles in abiotic stress tolerance. These hormonal signals are transduced through a series of protein kinases and phosphatases, ultimately leading to the activation of stress-responsive transcription factors.

Key Signaling Components

-

Phytohormones: Abscisic Acid (ABA), Salicylic Acid (SA), Jasmonic Acid (JA)

-

Transcription Factors: WRKY, NAC, bZIP

-

Signaling Molecules: Reactive Oxygen Species (ROS), Calcium (Ca²⁺)

Visualizing Signaling Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in this compound-mediated abiotic stress tolerance.

References

- 1. The effect of Potassium Silicate and Late-Season Drought Stress on the Physiological Characters of Canola [jci.ut.ac.ir]

- 2. Using of Potassium Silicate to Alleviate Drought Stress Effect on Peanut as Grown in Sandy Soil [journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]

- 5. Foliar-applied silicate potassium modulates growth, phytochemical, and physiological traits in Cichorium intybus L. under salinity stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Multidimensional Role of Silicon to Activate Resilient Plant Growth and to Mitigate Abiotic Stress [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. rolfesagri.co.za [rolfesagri.co.za]

- 10. jpp.journals.ekb.eg [jpp.journals.ekb.eg]

- 11. wellyoutech.com [wellyoutech.com]

- 12. m.youtube.com [m.youtube.com]

- 13. echemi.com [echemi.com]

- 14. CN101870998B - Method for detecting activity of plant superoxide dismutase, catalase and peroxidase - Google Patents [patents.google.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. biologydiscussion.com [biologydiscussion.com]

- 17. 2.3. Malondialdehyde measurement [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. An improved digestion and analysis procedure for silicon in plant tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. naptprogram.org [naptprogram.org]

Dipotassium Silicate in Agriculture: A Technical Guide to its Mechanisms and Applications

An In-depth Review for Researchers and Agricultural Scientists

Introduction

Dipotassium silicate, a compound of potassium, silicon, and oxygen, is gaining prominence in modern agriculture as a multi-functional plant supplement. Its application has demonstrated significant benefits in enhancing plant growth, improving crop yields, and bolstering resistance to a variety of biotic and abiotic stresses. This technical guide provides a comprehensive review of the existing literature on the use of this compound in agriculture, with a focus on its mechanisms of action, experimental validation, and practical application protocols.

I. Mechanisms of Action: How this compound Enhances Plant Resilience

The beneficial effects of this compound are primarily attributed to the roles of both potassium and silicon in plant physiology. Once applied, it is absorbed by the plant and transported through the xylem. Silicon is then deposited in various tissues, particularly in the epidermal cell walls, forming a silica-gel layer that strengthens the plant's physical structure.

This physical reinforcement contributes to:

-

Enhanced Structural Integrity: The silica layer provides rigidity to leaves and stems, improving light interception for photosynthesis and reducing lodging in cereal crops.

-

Increased Pest and Disease Resistance: The hardened epidermal layer acts as a physical barrier, impeding the penetration of fungal hyphae and the feeding of piercing-sucking insects. Research has shown a significant reduction in the incidence of diseases like powdery mildew.[1]

-

Regulation of Signaling Pathways: Silicon is involved in modulating plant defense signaling pathways. It can influence the production and signaling of key defense-related phytohormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET), which are crucial for activating systemic acquired resistance (SAR) and induced systemic resistance (ISR).[2]

Beyond physical defense, this compound plays a crucial role in mitigating abiotic stresses:

-

Drought and Salinity Stress Tolerance: Silicon deposition in the cell walls of the root endodermis can reduce the bypass flow of water and solutes, helping the plant to maintain water balance under drought and high salinity conditions. Studies have shown that foliar application of potassium silicate can improve water use efficiency and mitigate the negative effects of salt stress.[3][4][5]

-

Nutrient Uptake and Utilization: The potassium component of this compound is an essential macronutrient involved in numerous physiological processes, including enzyme activation, stomatal regulation, and photosynthesis. Adequate potassium nutrition is vital for overall plant health and stress tolerance.

II. Quantitative Effects of this compound on Crop Performance

The application of this compound has been shown to produce measurable improvements in various crops. The following tables summarize quantitative data from several studies, highlighting its impact on yield, disease resistance, and stress mitigation.

Table 1: Effect of this compound on Crop Yield

| Crop | Application Method & Concentration | Stress Condition | Yield Increase (%) | Reference |

| Tomato | Foliar Spray | Heat Stress | 12.7 - 17 | [6] |

| Wheat | Foliar Spray (500 ppm) | Drought | 1.05 - 1.4 (times) | |

| Watermelon | Soil Drench (1.63 - 6.50 mM) | Greenhouse | 2 - 4 (merchantable yield) | [7] |

| Potato | Foliar Spray (1000 ppm) | Drought | - | [8] |

| Onion | Soil Drench (0.2 - 0.4%) | White Rot Disease | - | [9] |

Table 2: Effect of this compound on Disease Resistance

| Crop | Pathogen | Application Method & Concentration | Disease Reduction (%) | Reference |

| Chili | Colletotrichum acutatum (Anthracnose) | Soil Drench (200 mg/L) | 100 (initially) | [1] |

| Banana | Fusarium oxysporum f.sp. cubense | Soil Application (with Bacillus subtilis) | 56.25 | [10] |

| Strawberry | - | Foliar Spray & Root Drench (75 mg/L Silica) | 30 - 42 | [9] |

Table 3: Effect of this compound on Abiotic Stress Mitigation

| Crop | Stress Type | Application Method & Concentration | Observed Effect | Reference |

| Cotton | Drought | Foliar Spray (400 mg/L) | Improved photosynthetic efficiency, biomass, and leaf area | [3] |

| Marigold | Salinity | Foliar Spray (100 - 150 ppm) | Increased shoot dry weight and root length | [4] |

| Chicory | Salinity | Foliar Spray (2 - 3 mM) | Increased root and shoot dry weight | [5] |

III. Experimental Protocols for Evaluating this compound Efficacy

Standardized protocols are essential for accurately assessing the effects of this compound. Below are detailed methodologies for its application and the analysis of silicon in plant tissues.

A. Application Protocols

1. Foliar Spray Application:

-

Preparation of Solution: Dissolve the desired concentration of this compound in distilled water. For example, to prepare a 1000 ppm (mg/L) solution, dissolve 1 gram of this compound in 1 liter of water. The pH of the solution should be monitored and adjusted if necessary, as high pH can sometimes cause leaf burn.[9]

-

Application: Apply the solution to plant foliage using a fine-mist sprayer until runoff. Ensure thorough coverage of both the adaxial and abaxial leaf surfaces. Applications are typically repeated at regular intervals (e.g., every 2 weeks) depending on the crop and experimental design.[6][8]

-

Control Group: A control group should be sprayed with distilled water to account for any effects of the spraying process itself.

2. Soil Drench Application:

-

Preparation of Solution: Prepare the desired concentration of this compound solution in a similar manner to the foliar spray.

-

Application: Apply a known volume of the solution to the soil or growing medium around the base of each plant. The volume should be sufficient to saturate the root zone.

-

Frequency: The frequency of application will depend on the experimental goals and the plant's growth stage.

B. Analytical Protocol for Silicon Determination in Plant Tissue

Accurate determination of silicon content in plant tissues is crucial for understanding its uptake and distribution. The following is a common method for silicon analysis:

-

Sample Preparation:

-

Harvest plant tissue (leaves, stems, roots) and wash thoroughly with deionized water to remove any surface contamination.

-

Dry the samples in an oven at 70°C to a constant weight.

-

Grind the dried tissue to a fine powder using a Wiley mill or a similar device.

-

-

Digestion:

-

Analysis:

-

After cooling, acidify the digestate with hydrochloric acid to a pH below 2.[11]

-

Determine the silicon concentration using either:

-

Molybdate Blue Colorimetric Method: This method involves the formation of a blue silicomolybdate complex, and the absorbance is measured with a spectrophotometer.[11]

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This is a more sensitive and precise method for elemental analysis.[12][13]

-

-

-

Data Calculation: Express the silicon content as a percentage or in mg/g of the dry plant tissue weight.

IV. Visualizing Mechanisms and Workflows

A. Signaling Pathways in Plant Defense Regulated by Silicon

The following diagram illustrates the conceptual signaling pathways involved in silicon-mediated plant defense. Silicon application can prime the plant's defense system, leading to a more robust and rapid response to pathogen attack through the modulation of salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) signaling pathways.

Caption: Silicon-mediated plant defense signaling pathways.

B. Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a typical experimental workflow for assessing the impact of this compound on plant performance under stress conditions.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound stands out as a valuable tool in sustainable agriculture, offering a dual benefit of providing essential potassium and fortifying plants with silicon. The literature strongly supports its role in enhancing plant structural integrity, improving resistance to both biotic and abiotic stresses, and ultimately boosting crop yields. The detailed experimental protocols and analytical methods provided in this guide offer a framework for researchers to further investigate and optimize the use of this compound in various agricultural systems. The continued exploration of its mechanisms of action, particularly at the molecular level, will undoubtedly unlock new strategies for developing more resilient and productive cropping systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Foliar-applied silicate potassium modulates growth, phytochemical, and physiological traits in Cichorium intybus L. under salinity stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. library.search.tulane.edu [library.search.tulane.edu]

- 7. Effects of Water Soluble Potassium Silicate by Soil Drenching Application on Watermelon (Citrullus lanatus var. lanatus) [ksbec.org]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. ams.usda.gov [ams.usda.gov]

- 10. Biostimulant Activity of Silicate Compounds and Antagonistic Bacteria on Physiological Growth Enhancement and Resistance of Banana to Fusarium Wilt Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved digestion and analysis procedure for silicon in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

The Interchangeable Identities of Dipotassium Silicate and Potassium Metasilicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental chemical nature of dipotassium silicate and potassium metasilicate, clarifying their relationship and providing a comprehensive overview of their properties, synthesis, and behavior in aqueous solutions. While the nomenclature may suggest distinct entities, this guide will establish that these terms are, in fact, synonymous, both referring to the inorganic compound with the chemical formula K₂SiO₃. The true variability within the potassium silicate family lies in the molar ratio of silica to potassium oxide, a key parameter that dictates the material's properties and applications.

Unraveling the Nomenclature: One Compound, Two Names

In the realm of inorganic chemistry, it is not uncommon for a single compound to be known by multiple names. Such is the case with this compound and potassium metasilicate. Both names accurately describe the same chemical entity: a salt consisting of two potassium cations (K⁺) and one metasilicate anion (SiO₃²⁻).

-

This compound: This name emphasizes the presence of two potassium ions.

-

Potassium Metasilicate: This name highlights the "meta" form of the silicate anion, which has a 1:3 ratio of silicon to oxygen. The IUPAC preferred name for K₂SiO₃ is potassium metasilicate.[1]

The compound is also referred to more broadly as potassium silicate. However, "potassium silicate" can also describe a family of compounds with the general formula K₂O·nSiO₂, where 'n' represents the molar ratio of silica (SiO₂) to potassium oxide (K₂O).[1] In this context, potassium metasilicate is the specific compound where n=1.

Physicochemical Properties

This compound/potassium metasilicate is a white solid or colorless solution that is highly soluble in water, forming strongly alkaline solutions.[1][2] The properties of commercially available potassium silicate solutions can vary based on the SiO₂:K₂O ratio and the concentration.

Table 1: Quantitative Properties of a Representative Potassium Silicate Solution

| Property | Value | Conditions |

| pH | ~11-13 | In solution[2] |

| Specific Gravity | 1.26 g/cm³ | at 20°C (for a 29.1% solution)[3] |

| Appearance | Clear, viscous liquid or white powder | [2] |

| Odor | Odorless | [2] |

| Solubility in Water | Highly soluble | [2] |

Synthesis of Potassium Metasilicate

The industrial production of potassium metasilicate involves the high-temperature fusion of a silica source with a potassium source.

Experimental Protocol: High-Temperature Fusion

Objective: To synthesize potassium metasilicate (K₂SiO₃) from silica and potassium carbonate.

Materials:

-

Silica sand (SiO₂)

-

Potassium carbonate (K₂CO₃)

-

Furnace capable of reaching 1200-1400°C

-

Autoclave

-

Pressurized steam

Procedure:

-

Silica sand and potassium carbonate are mixed in a specific molar ratio.

-

The mixture is heated in a furnace to temperatures between 1200°C and 1400°C.[4]

-

The raw materials fuse to form a molten glass of potassium silicate. The reaction proceeds as follows: nSiO₂ + K₂CO₃ → K₂O·nSiO₂ + CO₂ For potassium metasilicate, n=1.

-

The molten glass is then cooled and can be dissolved in an autoclave using pressurized steam to form a liquid solution.[4]

-

Alternatively, the cooled glass can be ground into a powder.

A similar synthesis can be achieved using potassium hydroxide, following the idealized equation: nSiO₂ + 2KOH → K₂O·nSiO₂ + H₂O.[1]

Synthesis Pathway Diagram

Caption: Synthesis of potassium silicate via high-temperature fusion.

Aqueous Chemistry: The Silicate Species Equilibrium

In aqueous solutions, potassium silicate does not exist solely as discrete SiO₃²⁻ ions. Instead, a dynamic equilibrium is established involving various silicate species, from monomers to polymers. The degree of polymerization is influenced by factors such as concentration, pH, and the SiO₂:K₂O ratio.

Upon dilution, the polymeric silicate species depolymerize to form monomeric silicic acid (Si(OH)₄).[5] This is the form of silicon that is bioavailable to plants.[5]

Silicate Polymerization Diagram

Caption: Equilibrium of silicate species in aqueous solution.

Applications in Research and Development

The properties of potassium metasilicate make it a versatile compound in various scientific and industrial fields:

-

Agriculture: It serves as a source of soluble potassium and silicon for plants, enhancing cell wall strength and improving resistance to pests and environmental stress.[2]

-

Construction: It is used as a binder in cements and mortars, and as a fire-retardant coating.[2]

-

Coatings: It acts as a binder in silicate-based paints, providing durability and weather resistance.[2]

-

Water Treatment: It can be used to control corrosion and scaling in water systems.[2]

Conclusion

References

An In-depth Technical Guide to the Thermodynamic Properties of Dipotassium Silicate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium silicate (K₂SiO₃), a versatile inorganic compound, sees extensive use in various industrial applications, including as a binder, in the manufacturing of welding rods, and as a corrosion inhibitor.[1] In aqueous solutions, its properties are of significant interest for chemical synthesis, materials science, and potentially in specialized pharmaceutical formulations. A thorough understanding of the thermodynamic characteristics of these solutions is paramount for process optimization, quality control, and the development of novel applications. This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous this compound solutions, including density, viscosity, and thermal properties. It also outlines the experimental methodologies for their determination and visualizes the intricate relationships between these properties.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound solutions are intrinsically linked to their concentration, the molar ratio of silica (SiO₂) to potassium oxide (K₂O), and temperature. The following tables summarize available quantitative data for key thermodynamic properties.

Table 1: Density of Aqueous Potassium Silicate Solutions at 20°C

| Product ID | SiO₂/K₂O Weight Ratio | SiO₂/K₂O Molar Ratio | % K₂O | % SiO₂ | Density (g/cm³) |

| KSIL® 2.2 | 2.2 | 3.45 | 10.5 | 23.0 | 1.30-1.32 |

| KSIL® 34 | 2.1 | 3.29 | 11.0 | 23.0 | 1.30-1.33 |

| KSIL® 46 | 1.8 | 2.82 | 15.6 | 28.0 | 1.45-1.47 |

| KSIL® 2.4 | 2.4 | 3.76 | 8.0 | 19.0 | 1.24-1.26 |

Source: Adapted from IQE Group Technical Data Sheet.[2]

Table 2: Viscosity of Aqueous Potassium Silicate Solutions at 20°C

| Product ID | SiO₂/K₂O Weight Ratio | SiO₂/K₂O Molar Ratio | Viscosity (cP) |

| KSIL® 2.2 | 2.2 | 3.45 | 30 |

| KSIL® 34 | 2.1 | 3.29 | 25 |

| KSIL® 46 | 1.8 | 2.82 | 100 |

| KSIL® 2.4 | 2.4 | 3.76 | 25 |

Source: Adapted from IQE Group Technical Data Sheet.[2]

Table 3: Steady State Shear Viscosities of Potassium Silicate Solutions at 25°C for Various Molar Ratios and Concentrations

| Molar Ratio (SiO₂/K₂O) | Concentration (wt%) | Viscosity (Pa·s) |

| 3.6 | ~25 | ~0.1 |

| 3.6 | ~30 | ~1 |

| 3.6 | ~35 | ~10 |

| 3.3 | ~25 | ~0.08 |

| 3.3 | ~30 | ~0.8 |

| 3.3 | ~35 | ~8 |

| 3.0 | ~25 | ~0.06 |

| 3.0 | ~30 | ~0.6 |

| 3.0 | ~35 | ~6 |

| 2.9 | ~25 | ~0.05 |

| 2.9 | ~30 | ~0.5 |

| 2.9 | ~35 | ~5 |

Note: Viscosity values are approximate and extracted from graphical data presented in "Steady state shear viscosities of potassium silicate solutions as a function of concentration at 25 °C and mole ratios 3.6, 3.3, 3.0 and 2.9."[3]

Heat Capacity and Enthalpy of Solution

Experimental Protocols

The accurate determination of thermodynamic properties necessitates rigorous experimental procedures. The following sections detail the methodologies for measuring the key properties discussed.

Density Measurement

The density of aqueous solutions, particularly corrosive alkaline solutions like this compound, can be precisely measured using a vibrating tube densimeter.

Methodology:

-

Calibration: The vibrating tube densimeter is first calibrated using two standards of known density, typically dry air and deionized water, at the desired temperature.

-

Sample Preparation: A series of this compound solutions of varying concentrations are prepared by gravimetric dilution of a stock solution. The exact concentration of each solution should be verified.

-

Measurement: The sample is injected into the oscillating U-tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the fluid inside.

-

Temperature Control: The temperature of the sample cell is precisely controlled using a Peltier thermostat to ensure isothermal conditions throughout the measurement.

-

Data Acquisition: The density values are recorded once the reading stabilizes. Multiple readings should be taken for each sample to ensure reproducibility.

Viscosity Measurement

The viscosity of this compound solutions can be determined using a rotational viscometer or rheometer, which allows for the study of both Newtonian and non-Newtonian behavior.

Methodology:

-

Instrument Setup: A rotational viscometer with a suitable measuring geometry (e.g., concentric cylinders or cone-plate) is selected based on the expected viscosity range of the solutions.

-

Calibration: The viscometer is calibrated using standard viscosity fluids of known values.

-

Sample Loading: A precise volume of the this compound solution is loaded into the sample cup.

-

Temperature Equilibration: The sample is allowed to equilibrate to the desired measurement temperature, controlled by a circulating water bath or Peltier element.

-

Shear Rate Sweep: A range of shear rates is applied to the sample, and the corresponding shear stress is measured. This allows for the determination of the viscosity as a function of the shear rate. For Newtonian fluids, the viscosity will be constant.

-

Data Analysis: The viscosity is calculated from the ratio of shear stress to shear rate. The data can be fitted to appropriate rheological models if non-Newtonian behavior is observed.

Heat Capacity and Enthalpy of Solution Measurement

Calorimetry is the primary technique for determining the heat capacity and enthalpy of solution. A solution calorimeter, such as an isoperibol or isothermal titration calorimeter, is employed for these measurements.

Methodology for Enthalpy of Solution:

-

Calorimeter Calibration: The calorimeter is calibrated electrically by supplying a known amount of heat and measuring the resulting temperature change.

-

Sample Preparation: A known mass of anhydrous this compound is placed in a sample ampoule. A precise volume of deionized water is placed in the calorimeter vessel.

-

Thermal Equilibration: The calorimeter vessel and its contents are allowed to reach thermal equilibrium at the desired starting temperature.

-

Mixing: The ampoule containing the this compound is broken, initiating the dissolution process.

-

Temperature Monitoring: The temperature change of the solution is recorded over time until a stable final temperature is reached.

-

Calculation: The heat of solution is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the amount of substance dissolved.

Methodology for Specific Heat Capacity:

-

Differential Scanning Calorimetry (DSC): A small, precisely weighed sample of the this compound solution is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

Temperature Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the specific heat capacity of the sample.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of this compound solutions.

Interrelationship of Thermodynamic Properties

The thermodynamic properties of this compound solutions are not independent but are interconnected. The following diagram illustrates some of these fundamental relationships.

Conclusion

This technical guide has provided a foundational overview of the thermodynamic properties of aqueous this compound solutions. While data for density and viscosity are available and have been presented, there is a clear need for further experimental investigation into the heat capacity and enthalpy of solution for these systems. The detailed experimental protocols provided herein offer a roadmap for researchers to undertake such studies. A comprehensive understanding of these properties will undoubtedly facilitate the advancement of technologies and formulations that utilize this compound solutions.

References

Methodological & Application

Application Note & Protocol: Preparation of Dipotassium Silicate Stock Solutions for Laboratory Use

Introduction

Dipotassium silicate, with the general formula K₂SiO₃, is an inorganic compound that readily dissolves in water to form stable, alkaline solutions.[1] These solutions are utilized across various scientific and industrial applications, including as a silica source in chemical synthesis, a binder in cements, a corrosion inhibitor, and in the formulation of geopolymers.[1][2][3] In a laboratory setting, the preparation of standardized this compound stock solutions is a fundamental first step for experiments requiring soluble silica. The molar ratio of silicon dioxide (SiO₂) to potassium oxide (K₂O) is a critical parameter that dictates the solution's properties, particularly its alkalinity and reactivity.[1]

This document provides detailed protocols for preparing this compound stock solutions from both solid (powder) and liquid (concentrated solution) starting materials. It also outlines essential safety precautions, storage conditions, and key physical and chemical properties for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The properties of this compound solutions can vary based on concentration and the molar ratio of SiO₂:K₂O. The following table summarizes typical quantitative data for a commercially available solution.

| Property | Value | Reference |

| Appearance | Thick, Clear to Hazy White Liquid | [4] |

| pH | 11.3 | [4] |

| Specific Gravity | 1.26 g/cm³ (@ 20°C) | [4] |

| Solubility in Water | Miscible | [4] |

| Molecular Formula | K₂O₃Si | [3][5][6] |

| Molecular Weight | 154.28 g/mol | [5][6] |

| Storage Temperature | Above 40°F (~4.4°C), Avoid >50°C | [4][7] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation of a this compound stock solution from a solid reagent.

Caption: Workflow for this compound Solution Preparation.

Safety Precautions

This compound is a corrosive and alkaline material that requires careful handling.[5][8] Adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves when handling this compound powder or solutions.[4][9]

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid inhaling dust.

-

Contact Hazards: this compound causes skin irritation and serious eye damage.[5][10] In case of skin contact, wash the affected area thoroughly with soap and water.[9] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[9][11]

-

Incompatible Materials: Avoid contact with acids, as this will cause the formation of silica gel and generate heat.[1][12] Do not allow the solution to come into contact with metals such as aluminum, zinc, tin, or lead, as this may produce flammable hydrogen gas.[4][7]

-

Spills: Small spills can be mopped up. Large spills should be contained with inert materials like sand or earth. Prevent runoff from entering waterways, as the high pH is harmful to aquatic life.[4][12]

Experimental Protocols

Protocol 1: Preparation from Solid this compound

This protocol describes the preparation of a 10% (w/v) this compound stock solution. The concentration can be adjusted as needed.

Materials and Equipment:

-

This compound powder (K₂SiO₃)

-

High-purity water (e.g., Type I or Type II)

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

Weighing balance

-

Graduated cylinder

-

Spatula

-

Appropriate storage bottle (e.g., high-density polyethylene - HDPE)

-

Personal Protective Equipment (PPE)

Procedure:

-

Preparation: Put on all required PPE (lab coat, gloves, safety goggles).

-

Measure Water: Using a graduated cylinder, measure 800 mL of high-purity water and transfer it to a 1000 mL beaker containing a magnetic stir bar.

-

Weigh Reagent: On a weighing balance, carefully weigh out 100 g of this compound powder.

-

Dissolution:

-

Place the beaker on a magnetic stirrer and begin stirring the water at a moderate speed to create a vortex.

-

Slowly and incrementally add the weighed this compound powder to the water. Adding the powder too quickly can cause clumping.

-

The hydrous forms of potassium silicate dissolve more readily at room temperature, while the anhydrous form may dissolve very slowly.[13]

-

If dissolution is slow, the beaker may be gently heated (e.g., to 50-60°C) on a stirrer/hotplate to accelerate the process.[13] Do not boil.

-

-

Final Volume Adjustment: Once the powder is fully dissolved and the solution is clear, turn off the heat (if used) and allow the solution to cool to room temperature.

-

Transfer and Dilute: Carefully transfer the solution to a 1000 mL volumetric flask. Rinse the beaker with small amounts of high-purity water, adding the rinsate to the flask.

-

Final Volume: Add high-purity water to the flask until the bottom of the meniscus reaches the 1000 mL mark. Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the final solution to a clearly labeled, chemically compatible storage bottle. Include the chemical name, concentration, preparation date, and your initials.

Protocol 2: Dilution from a Concentrated Liquid Stock

This protocol is for preparing a 1 L solution of 1% (v/v) this compound from a concentrated commercial solution (e.g., ~29% w/w).

Materials and Equipment:

-

Concentrated this compound solution

-

High-purity water (e.g., Type I or Type II)

-

Volumetric flask (1000 mL)

-

Graduated cylinder or volumetric pipette (10 mL)

-

Beaker

-

Appropriate storage bottle (e.g., HDPE)

-

Personal Protective Equipment (PPE)

Procedure:

-

Preparation: Put on all required PPE (lab coat, gloves, safety goggles).

-

Measure Water: Add approximately 800 mL of high-purity water to a 1000 mL volumetric flask.

-

Measure Concentrate: Concentrated potassium silicate solutions are viscous.[1] Carefully measure 10 mL of the concentrated stock solution using a graduated cylinder or pipette.

-

Dilution: Add the 10 mL of concentrate to the water in the volumetric flask. The solution is miscible with water.[4]

-

Mixing: Cap the flask and swirl gently to mix.

-

Final Volume: Add high-purity water to the flask until the bottom of the meniscus reaches the 1000 mL mark. Cap and invert several times to ensure complete mixing.

-

Storage: Transfer the diluted solution to a clearly labeled, chemically compatible storage bottle with the chemical name, concentration, preparation date, and your initials.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound stock solutions.

-

Container: Store solutions in tightly closed containers.[4] Do not use containers made of aluminum, fiberglass, copper, brass, zinc, or galvanized steel.[4] Chemically resistant plastic (e.g., HDPE) or borosilicate glass are suitable choices.

-

Conditions: Keep the container in a cool, dry, and well-ventilated place.[4] The solution should be stored above 40°F (~4.4°C) to prevent potential precipitation or gelling.[4] Avoid prolonged storage at temperatures above 50°C.[7]

-

Stability: The solution is stable under normal conditions of use and storage.[4][12] Avoid exposure to air for long periods, which can lead to reaction with atmospheric carbon dioxide, reducing alkalinity.

References

- 1. This compound | 10006-28-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Potassium silicate - Wikipedia [en.wikipedia.org]

- 4. kernred.co.kern.ca.us [kernred.co.kern.ca.us]

- 5. americanelements.com [americanelements.com]

- 6. Silicic acid (H2SiO3), potassium salt (1:2) | K2O3Si | CID 66200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. redox.com [redox.com]

- 8. silmaco.com [silmaco.com]

- 9. lobachemie.com [lobachemie.com]

- 10. Potassium silicate | K2O5Si2 | CID 15778988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dl.iranchembook.ir [dl.iranchembook.ir]

- 12. cthaichemicals.com [cthaichemicals.com]

- 13. inorganic chemistry - Solubility of potassium silicate in water - Chemistry Stack Exchange [chemistry.stackexchange.com]

Application Notes and Protocols: Quantifying Silicon Uptake from Dipotassium Silicate

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to quantify silicon (Si) uptake in plants and other biological systems when supplied with dipotassium silicate (K₂SiO₃). The following protocols and data summaries are compiled from established analytical methods to ensure accuracy and reproducibility.

Introduction

This compound is a readily available source of soluble silicon and potassium, making it a common supplement in agriculture and horticulture to enhance plant strength, growth, and resistance to stresses.[1][2] Accurate quantification of silicon uptake from this source is crucial for understanding its physiological effects, optimizing dosage, and for regulatory purposes. The analytical methods described herein are designed to determine the total silicon concentration in plant tissues.

Analytical Methods Overview

Several analytical techniques are available for the quantification of silicon in biological samples. The choice of method often depends on factors such as the required sensitivity, sample throughput, cost, and available instrumentation. The most common methods include:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive and accurate method for elemental analysis. It is often considered the gold standard but requires expensive instrumentation.[3][4]

-

Colorimetric (Molybdenum Blue) Method: A more accessible and cost-effective method based on the reaction of silicic acid with a molybdate reagent to form a colored complex.[5][6][7] With careful optimization, its accuracy can be comparable to ICP-OES.[5]

-

Atomic Absorption Spectrophotometry (AAS): Another instrumental technique for elemental analysis, though sometimes less sensitive for silicon compared to ICP-OES.[6]

This document will focus on the widely used ICP-OES and colorimetric methods.

Data Presentation: Comparison of Analytical Methods

The following table summarizes key quantitative parameters for the primary analytical methods used for silicon quantification.

| Parameter | ICP-OES | Colorimetric (Molybdenum Blue) Method |

| Limit of Detection | 48 µg L⁻¹[8] | 200 µg L⁻¹[8] |

| Recovery Rate | 82% - 96%[8] | 85% - 94%[8] |

| Relative Cost | High[3][7] | Low[6][7] |

| Throughput | High | Moderate |

| Interferences | Minimal with modern instruments | Phosphorus, Iron[7] |

Experimental Workflow for Silicon Quantification

The general workflow for quantifying silicon in plant tissue involves sample preparation (digestion) followed by analysis using a selected technique.

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. FS1278: Silicon Needs of Soils and Crops (Rutgers NJAES) [njaes.rutgers.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. ars.usda.gov [ars.usda.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. An improved digestion and analysis procedure for silicon in plant tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Protocol for Applying Dipotassium Silicate in Hydroponic Research: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction